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Compound of Interest

2-Amino-5-bromo-N,N-
Compound Name:
dimethylbenzamide

Cat. No. 8590522

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the
compound 2-Amino-5-bromo-N,N-dimethylbenzamide. Due to the limited availability of
published experimental spectra for this specific molecule, this document presents predicted
data based on the analysis of its functional groups and general principles of spectroscopy. It
also includes comprehensive experimental protocols for acquiring Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Chemical Structure and Overview

2-Amino-5-bromo-N,N-dimethylbenzamide is an aromatic compound containing several key
functional groups that give rise to characteristic spectroscopic signals: a substituted benzene
ring, a primary amine (-NHz), a tertiary amide (-CON(CHs)z2), and a bromine substituent.
Understanding the expected spectroscopic behavior of these groups is crucial for the structural
elucidation and quality control of this compound.

Molecular Formula: CoH11BrN20 Molecular Weight: 243.10 g/mol CAS Number: 139253-79-
5[1]

Predicted Spectroscopic Data
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The following tables summarize the anticipated quantitative data from NMR, IR, and MS

analyses of 2-Amino-5-bromo-N,N-dimethylbenzamide. These are predicted values and

should be confirmed by experimental data.

Table 1: Predicted *H NMR Spectroscopic Data (Solvent:

CDCI3, 400 MHZ)
Chemical Shift (3,

Multiplicity Integration Assignment

ppm)

Ar-H (ortho to -
~73-75 Doublet 1H

CONHz)
~71-7.3 Doublet of doublets 1H Ar-H (ortho to -Br)
~6.6-6.8 Doublet 1H Ar-H (ortho to -NHz2)
~4.0-45 Broad singlet 2H -NH:z
~29-31 Singlet 6H -N(CH3)2

Table 2: Predicted **C NMR Spectroscopic Data (Solvent:

CDCls, 100 MHZz)

Chemical Shift (0, ppm) Assignment

~ 168 - 172 C=0 (Amide)

~145-150 Ar-C-NH:z

~130-135 Ar-C-Br

~125-130 Ar-C-H

~120- 125 Ar-C-H

~115-120 Ar-C-H

~110-115 Ar-C-CONH2

~35-40 -N(CHs)2

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.benchchem.com/product/b590522?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b590522?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Table 3: Predicted FT-IR Spectroscopic Data (Solid State,
KBr Pellet)

Wavenumber (cm~?) Intensity Assignment

N-H stretch (asymmetric and

3450 - 3300 Medium, Sharp (doublet) symmetric)

3100 - 3000 Weak C-H stretch (aromatic)

2950 - 2850 Weak to Medium C-H stretch (aliphatic, -CHs)
1630 - 1600 Strong C=0 stretch (amide)

1600 - 1550 Medium N-H bend (amine)

1500 - 1400 Medium to Strong C=C stretch (aromatic ring)
1300 - 1200 Medium C-N stretch (amide and amine)
1100 - 1000 Medium C-Br stretch

850 - 750 Strong C-H bend (out-of-plane,

aromatic)

Table 4: Predicted Mass Spectrometry Data (Electron

lonization - EI)

m/z Relative Intensity Assignment
[M]*/ [M+2]* (Molecular ion

243/245 High peak with bromine isotope
pattern)

199/201 Medium [M - N(CH3)2]*

171/173 Medium [M - CON(CHs)2]*

120 Medium [C7Hs0]*

77 Low [CeHs]*

44 High [CON(CH3s)2]*
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Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (*H) and carbon (3C) chemical environments in the

molecule.
Methodology:

o Sample Preparation: Dissolve 5-10 mg of 2-Amino-5-bromo-N,N-dimethylbenzamide in
approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCIs) in a standard 5 mm
NMR tube.

 Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
e 1H NMR Acquisition:

o Acquire the spectrum at room temperature.

o Use a standard pulse sequence with a 90° pulse angle.

o Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).

o Employ a relaxation delay of 1-2 seconds between scans.

o Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
e 13C NMR Acquisition:

o Acquire the spectrum using a proton-decoupled pulse sequence.

o Set the spectral width to encompass the expected carbon chemical shifts (typically 0-200
ppm).

o Use a longer relaxation delay (e.g., 2-5 seconds).

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/product/b590522?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b590522?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o A higher number of scans will be required (e.g., 1024 or more) due to the lower natural
abundance of 13C.

o Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier
transform, phase correction, and baseline correction. Chemical shifts are typically referenced
to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic
vibrational frequencies.

Methodology (KBr Pellet Method):
e Sample Preparation:
o Grind a small amount (1-2 mg) of the solid sample with an agate mortar and pestle.

o Add approximately 100-200 mg of dry potassium bromide (KBr) powder and mix
thoroughly.

o Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a
transparent or translucent pellet.

e Instrumentation: Use a standard FT-IR spectrometer.

o Data Acquisition:

o

Record a background spectrum of the empty sample compartment.

[¢]

Place the KBr pellet in the sample holder.

[¢]

Acquire the sample spectrum over the mid-infrared range (typically 4000-400 cm™1).

[e]

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

o Data Processing: The instrument software will automatically ratio the sample spectrum
against the background spectrum to produce the final absorbance or transmittance
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spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology (Electron lonization - EI):

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via a direct insertion probe for solid samples or after separation by gas
chromatography (GC-MS). The sample is vaporized in the ion source.

 lonization: The gaseous sample molecules are bombarded with a high-energy electron beam
(typically 70 eV), causing ionization and fragmentation.

e Mass Analysis: The resulting positively charged ions are accelerated and separated based
on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

o Detection: The separated ions are detected, and their abundance is recorded.

o Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z.
The molecular ion peak ([M]*) and the characteristic isotopic pattern of bromine ([M+2]*) are
key features to identify.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 2-Amino-5-bromo-N,N-dimethylbenzamide.
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Caption: General workflow for spectroscopic analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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